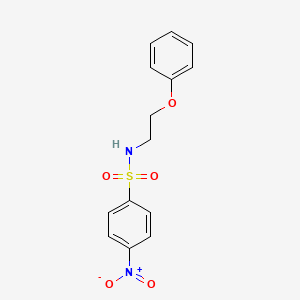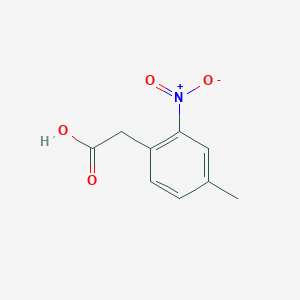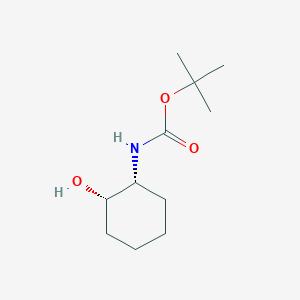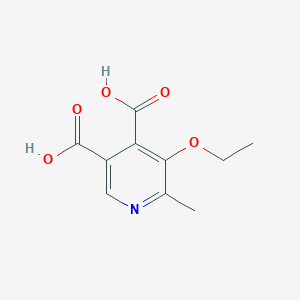
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid
Übersicht
Beschreibung
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid (EMDA) is a pyridine derivative that has gained significant interest in the field of scientific research due to its potential applications in various fields. EMDA is a heterocyclic compound that contains two carboxylic acid groups on the pyridine ring. This compound is synthesized through a multi-step process involving the reaction of 2-ethyl-3-methylpyridine with maleic anhydride, followed by hydrolysis and esterification.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is not well understood, but it is believed to act on the central nervous system. 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has been found to bind to the GABA receptor, which is responsible for regulating neuronal excitability. This binding results in the modulation of GABAergic neurotransmission, which can lead to changes in neuronal activity.
Biochemical and Physiological Effects
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has been found to have a range of biochemical and physiological effects. In animal studies, 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has been found to have anxiolytic and sedative effects. 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has also been found to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is its ease of synthesis, which makes it a readily available compound for use in laboratory experiments. 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is also stable under normal laboratory conditions, which makes it a reliable compound for use in experiments. However, one of the limitations of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of epilepsy. Another direction is the investigation of its potential as a modulator of GABAergic neurotransmission, which could have implications for the treatment of anxiety and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has been found to have potential applications in various fields of scientific research. One of the major applications of 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid is in the field of organic synthesis, where it is used as a building block for the synthesis of various compounds. 5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid has also been found to have potential applications in the field of medicinal chemistry, where it is being investigated for its pharmacological properties.
Eigenschaften
IUPAC Name |
5-ethoxy-6-methylpyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-8-5(2)11-4-6(9(12)13)7(8)10(14)15/h4H,3H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJMVAKIPNZZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CN=C1C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-6-methylpyridine-3,4-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






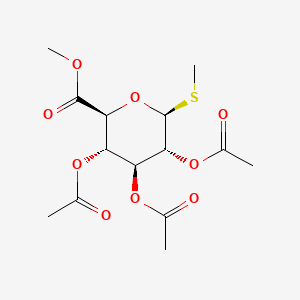
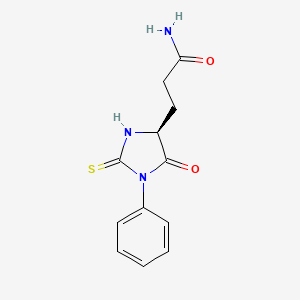

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)
